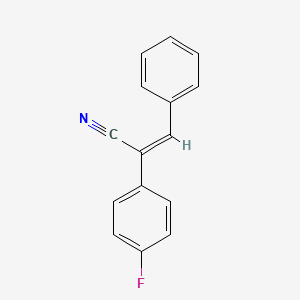

2-(4-Fluorophenyl)-3-phenylacrylonitrile

Descripción

Significance of Acrylonitrile (B1666552) Derivatives in Chemical Science

Acrylonitrile and its derivatives are a cornerstone of the chemical industry and academic research. The acrylonitrile unit, characterized by a vinyl group attached to a nitrile, is a highly versatile functional group. wikipedia.org It can undergo polymerization and copolymerization to produce a wide array of commercially important plastics and rubbers, such as polyacrylonitrile, styrene-acrylonitrile (SAN), and acrylonitrile butadiene styrene (B11656) (ABS). igtpan.comsanjaychemindia.com The introduction of an acrylonitrile moiety into copolymers generally enhances hardness, as well as resistance to oil, chemicals, and heat. igtpan.com

Beyond polymer science, the activated double bond and the nitrile group of acrylonitriles allow for a rich variety of chemical transformations. igtpan.com They are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. igtpan.comnih.gov The nitrile group itself can be converted into other functional groups like acids, esters, amides, and amines, further expanding their synthetic utility. igtpan.com In medicinal chemistry, the acrylonitrile scaffold is present in several marketed drugs, highlighting its role as a key pharmacophore. nih.govnih.gov

Contextualization of Fluorinated Phenylacrylonitriles within Synthetic and Mechanistic Frameworks

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov In the context of phenylacrylonitriles, the introduction of a fluorine atom, as seen in 2-(4-Fluorophenyl)-3-phenylacrylonitrile, is a strategic design element. Fluorine's high electronegativity can influence the electronic nature of the molecule, affecting its reactivity and stability. rsc.org For instance, the presence of a fluorine atom can modulate the acidity of adjacent protons and influence the regioselectivity of reactions.

From a synthetic standpoint, fluorinated phenylacrylonitriles are typically prepared through condensation reactions, such as the Knoevenagel condensation. This method involves the reaction of a substituted benzaldehyde (B42025) with a phenylacetonitrile (B145931) derivative in the presence of a base. researchgate.netevitachem.com The study of these reactions provides insights into carbon-carbon bond formation and the factors controlling stereoselectivity (i.e., the formation of E or Z isomers).

Historical Development and Emerging Research Trajectories for the Chemical Compound

While the broader class of acrylonitrile derivatives has a long history, research specifically focusing on this compound and its close analogs is more recent. Early investigations into similar structures were often part of broader studies on the synthesis and properties of α,β-unsaturated nitriles.

Current research trajectories for this compound and its derivatives are increasingly directed towards specialized applications. One area of focus is in medicinal chemistry, where researchers are exploring the potential of fluorinated phenylacrylonitriles as scaffolds for the development of new therapeutic agents. researchgate.netnih.gov Another emerging trend is their use in materials science, where the unique electronic and photophysical properties imparted by the fluorophenyl and cyano groups are being harnessed for the creation of novel functional materials.

Interdisciplinary Relevance of this compound in Medicinal Chemistry and Materials Science

The interdisciplinary appeal of this compound stems from the advantageous properties conferred by its constituent parts.

In medicinal chemistry , the incorporation of fluorine is a well-established strategy to enhance the metabolic stability and bioavailability of drug candidates. nih.govmdpi.com The lipophilicity of the molecule can also be fine-tuned by the presence of the fluorine atom, which can improve its ability to cross cell membranes. nih.gov Phenylacetamide derivatives containing the 2-(4-fluorophenyl) moiety have been investigated as potential anticancer agents. nih.gov Specifically, derivatives have shown cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. nih.gov

In materials science , the combination of the phenylacrylonitrile backbone with a fluorine substituent offers possibilities for creating materials with interesting optical and electronic properties. Fluorinated organic materials are known to have lowered HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidative degradation in electronic devices. rsc.org The strong C-F bond also contributes to the thermal and chemical stability of materials. pageplace.deresearchgate.net While specific applications for this compound in materials science are still emerging, related fluorinated compounds are used in a variety of applications, including coatings, electronics, and optical devices. pageplace.deresearchgate.net A derivative, 3-(4-(dimethylamino)phenyl)-2-(4-fluorophenyl)acrylonitrile, is noted for its potential in materials science applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-2-(4-fluorophenyl)-3-phenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h1-10H/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMKCXLADSGTQN-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2558-28-3 | |

| Record name | 2-(4-Fluorophenyl)-3-phenylacrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002558283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC405092 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Reaction Pathways for 2 4 Fluorophenyl 3 Phenylacrylonitrile

Knoevenagel Condensation as a Primary Synthetic Route

The Knoevenagel condensation is a cornerstone in the synthesis of 2-(4-fluorophenyl)-3-phenylacrylonitrile. researchgate.netevitachem.com This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group, in this case, 4-fluorophenylacetonitrile (B56358), to a carbonyl group, typically from benzaldehyde (B42025), followed by a dehydration step to form the α,β-unsaturated nitrile. scienceinfo.comwikipedia.org

Base-Catalyzed Approaches and Mechanistic Considerations

The Knoevenagel condensation is frequently catalyzed by bases. pw.live Weakly basic amines like piperidine (B6355638) and pyridine (B92270) are commonly used to avoid the self-condensation of the aldehyde reactant. evitachem.comwikipedia.orgresearchgate.net The reaction mechanism initiates with the deprotonation of the active methylene compound (4-fluorophenylacetonitrile) by the base, creating a resonance-stabilized carbanion or enolate. scienceinfo.comresearchgate.net This nucleophile then attacks the carbonyl carbon of the aldehyde (benzaldehyde). The resulting intermediate subsequently undergoes dehydration, often spontaneously, to yield the final product, this compound. wikipedia.orgsigmaaldrich.com

The choice of catalyst can influence the reaction's outcome. For instance, piperidine has been effectively used as a catalyst in the synthesis of related acrylonitrile (B1666552) derivatives. researchgate.net A study on the synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile specifically utilized Knoevenagel condensation. researchgate.net

Table 1: Catalysts and Conditions in Knoevenagel Condensation

| Catalyst | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Piperidine | 2-methoxybenzaldehyde, thiobarbituric acid | Ethanol | Z-enone | wikipedia.org |

| Piperidine | Phenylacetonitrile (B145931), 4-diphenylaminophenylacetonitrile | Reflux at 100°C for 36h | 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile | researchgate.net |

Solvent-Free and Environmentally Benign Synthetic Conditions

In a push towards greener chemistry, solvent-free and aqueous media approaches for the Knoevenagel condensation have been developed. ijcps.orgtue.nlarkat-usa.org These methods aim to reduce the use of hazardous organic solvents, which can lead to environmental issues. ijcps.org

Solvent-free reactions, sometimes assisted by microwave irradiation, have been shown to be effective. arkat-usa.orgorganic-chemistry.org For example, the condensation of aromatic ketones with malononitrile (B47326) has been successfully carried out using catalysts like ammonium (B1175870) acetate (B1210297) or silica (B1680970) gel under solvent-free conditions, significantly reducing reaction times compared to conventional methods. arkat-usa.org Similarly, using water as a solvent with a suitable catalyst, such as Ni(NO3)2·6H2O or a DABCO-based ionic liquid, provides an efficient and environmentally friendly route for Knoevenagel condensations, offering high yields and simple workup procedures. rsc.orgijcps.org Natural catalysts, like henna leaf extract, have also been explored for promoting these reactions in the absence of chemical reagents. researchgate.net

Table 2: Green Synthetic Approaches for Knoevenagel Condensation

| Method | Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | Ammonium Acetate | None | Reduced reaction time, avoids hazardous solvents | arkat-usa.org |

| Aqueous Media | Ni(NO3)2·6H2O | Water | Good conversions, easy workup, short reaction times | ijcps.org |

| Ionic Liquid | [C4dabco][BF4] | Water | Excellent yields, catalyst can be recycled | rsc.org |

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation has emerged as a valuable tool for accelerating organic reactions, including the synthesis of acrylonitrile derivatives. nih.govsemanticscholar.orgnih.gov This technique, known as sonochemistry, can lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. nih.govmdpi.com The benefits of ultrasound are attributed to the phenomenon of acoustic cavitation, which enhances mass transfer and reaction rates. nih.gov

For instance, the synthesis of various heterocyclic compounds using malononitrile has been significantly improved through ultrasound assistance. semanticscholar.org In the context of synthesizing 2-(4-nitrophenyl)-2-phenylacetonitrile, a related compound, ultrasound irradiation in a phase-transfer catalysis system dramatically increased the reaction rate and yield. ijsr.net The use of ultrasound has been shown to reduce reaction times from days to hours and improve yields by 10-15% in certain nucleophilic substitution reactions. nih.gov

Alternative Synthetic Routes and Their Applicability to this compound

While Knoevenagel condensation is a dominant method, other synthetic strategies can be employed for the preparation of acrylonitriles.

Oxidative Elimination Strategies in Acrylonitrile Synthesis

Oxidative elimination is a fundamental step in many catalytic cycles, often being the final step that regenerates the catalyst and forms the desired product. researchgate.net While direct examples for this compound are not prevalent, the principles of oxidative addition and reductive elimination are central to many cross-coupling reactions that could be adapted for its synthesis. researchgate.netyoutube.com For example, a method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles involves an intramolecular cyclization followed by oxidation. nih.gov

Electrochemical Methods for α-Alkenylation and α-Alkylation

Electrochemical synthesis offers a green and efficient alternative for producing various chemicals, including acrylonitriles. rsc.orgresearchgate.net These methods use electricity to drive chemical reactions, often minimizing the need for harsh reagents. researchgate.net The electrochemical hydrodimerization of acrylonitrile to produce adiponitrile (B1665535) is a well-established industrial process. google.comresearchgate.net

More specifically, palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates presents a modern and efficient route to aryl acrylonitriles. frontiersin.orgnih.gov This method has been shown to be scalable and tolerates a variety of functional groups. frontiersin.orgnih.gov While not explicitly demonstrated for this compound, the reaction of a 4-fluorophenylacetonitrile with a suitable vinyl partner under these conditions is a plausible synthetic pathway. Furthermore, electrochemical methods are being explored for the synthesis of acrylonitrile from renewable resources like glutamic acid. rsc.org

Synthesis of Precursor Molecules and Related Acrylonitrile Scaffolds

The synthesis of this compound relies on the availability of key precursor molecules, namely substituted phenylacetonitriles and aldehydes. Additionally, understanding the derivatization from analogous acrylonitrile structures provides insight into the formation of this specific compound.

Preparation of Substituted Phenylacetonitriles and Aldehydes

The primary precursors for the synthesis of this compound are 4-fluorophenylacetonitrile and benzaldehyde. The preparation of these molecules can be achieved through various synthetic routes.

4-Fluorophenylacetonitrile

An improved synthesis route for 4-fluorophenylacetonitrile starts from p-fluorobenzaldehyde. guidechem.com This method involves the reduction of the aldehyde to p-fluorobenzyl alcohol, followed by chlorination and subsequent cyanation. This process is reported to have a yield of 62.1% and is considered more suitable for industrial production due to simplified operations and reduced environmental pollution. guidechem.com The reaction steps are as follows:

Reduction of p-fluorobenzaldehyde: p-Fluorobenzaldehyde is reduced to p-fluorobenzyl alcohol using potassium borohydride (B1222165) in water. guidechem.com

Chlorination: The resulting p-fluorobenzyl alcohol is chlorinated using thionyl chloride to produce p-fluorobenzyl chloride. guidechem.com

Cyanation: The p-fluorobenzyl chloride is then cyanated with sodium cyanide to yield 4-fluorophenylacetonitrile. guidechem.com

4-Fluorophenylacetonitrile is a key starting reagent in the synthesis of various other chemical compounds. sigmaaldrich.com It is a clear light yellow liquid with a molecular weight of 135.14 g/mol . chemicalbook.com

Table 1: Synthesis of 4-Fluorophenylacetonitrile from p-Fluorobenzaldehyde

| Step | Reactants | Reagents | Solvent | Key Conditions | Product |

|---|---|---|---|---|---|

| 1. Reduction | p-Fluorobenzaldehyde | Potassium borohydride, Benzyltriethylammonium chloride | Water | Temperature below 30°C | p-Fluorobenzyl alcohol |

| 2. Chlorination | p-Fluorobenzyl alcohol | Thionyl chloride | Toluene (B28343) | Reaction at 50°C | p-Fluorobenzyl chloride |

| 3. Cyanation | p-Fluorobenzyl chloride | Sodium cyanide, Benzyltriethylammonium chloride | Toluene/Water | Vigorous stirring at 90°C for 3 hours | 4-Fluorophenylacetonitrile |

Benzaldehyde

Benzaldehyde, the simplest aromatic aldehyde, can be synthesized through several methods. wikipedia.org Historically, it was first synthesized in 1832 by Friedrich Wöhler and Justus von Liebig. wikipedia.org Common industrial production involves the liquid-phase chlorination and oxidation of toluene. wikipedia.org Other notable synthetic methods include:

Oxidation of Toluene: Toluene can be oxidized to benzaldehyde using various oxidizing agents. The Etard reaction, for instance, uses chromyl chloride. vedantu.com Another method involves oxidation with chromic oxide in acetic anhydride (B1165640). vedantu.com For commercial purposes, toluene can be oxidized with air in the presence of catalysts like manganese, molybdenum, or zirconium oxides at 500°C. vedantu.com

Oxidation of Benzyl (B1604629) Alcohol: A straightforward method is the oxidation of benzyl alcohol using an oxidizing agent such as nitric acid or potassium permanganate. sciencemadness.org

Gattermann-Koch Reaction: This reaction involves treating benzene (B151609) with carbon monoxide and hydrogen chloride under high pressure in the presence of anhydrous aluminum chloride and cuprous chloride. vedantu.comquora.com

Hydrolysis of Benzal Chloride: Benzaldehyde can be prepared by the hydrolysis of benzal chloride, either in an acidic medium with a catalyst like ferric chloride or in an alkaline medium with aqueous sodium carbonate. chemicalbook.com

Table 2: Selected Synthetic Routes to Benzaldehyde

| Starting Material | Reaction Name/Type | Key Reagents/Catalysts |

|---|---|---|

| Toluene | Etard's Reaction | Chromyl chloride (CrO2Cl2) in CS2 or CCl4 |

| Toluene | Air Oxidation | Vanadium pentoxide (V2O5) at 350°C |

| Benzene | Gattermann-Koch Reaction | CO, HCl, anhydrous AlCl3/CuCl |

| Benzyl Alcohol | Oxidation | Nitric acid or Potassium permanganate |

Derivatization from Analogous Acrylonitrile Structures

The synthesis of this compound is commonly achieved through the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (in this case, 4-fluorophenylacetonitrile) with a carbonyl compound (benzaldehyde). researchgate.netnih.gov

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.gov The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated nitrile. nih.gov

A study on the Knoevenagel condensation of phenylacetonitrile with p-(diphenylaminophenyl) aldehyde using potassium hydroxide (B78521) as a catalyst resulted in a 92% yield of the corresponding acrylonitrile derivative. researchgate.net This indicates the high efficiency of this reaction for producing such structures. The reaction mechanism generally involves the activation of the carbonyl group by a Lewis acid and the deprotonation of the active methylene compound by a base. nih.gov

Furthermore, three-component condensation reactions involving β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines have been developed, which proceed via a Knoevenagel condensation followed by an aromatic nucleophilic substitution. mdpi.com This highlights the versatility of the Knoevenagel condensation in creating diverse molecular structures.

In a related context, the condensation of 4-substituted phenylacetonitriles with ethyl phenylacetate (B1230308) has been used to prepare α-substituted-γ-phenylacetoacetonitriles. orgsyn.org For instance, the reaction of α-(4-fluorophenyl)-γ-phenylacetoacetonitrile has been reported with a 75% yield. orgsyn.org While this is not a direct synthesis of this compound, it demonstrates the reactivity of the 4-fluorophenylacetonitrile scaffold in condensation reactions to form new carbon-carbon bonds.

Table 3: Knoevenagel Condensation for the Synthesis of this compound

| Reactant 1 (Active Methylene Compound) | Reactant 2 (Carbonyl Compound) | Catalyst (Example) | Product |

|---|

Chemical Reactivity, Derivatization, and Mechanistic Insights

Exploration of the Chemical Compound's Reactivity Profile

The reactivity of 2-(4-fluorophenyl)-3-phenylacrylonitrile is primarily centered on the electron-deficient acrylonitrile (B1666552) moiety. The strong electron-withdrawing nature of the nitrile group polarizes the conjugated π-system, making the double bond susceptible to nucleophilic attack and the nitrile carbon itself a target for additions.

The nitrile (-C≡N) group is a versatile functional handle that can undergo several fundamental transformations. researchgate.net Its electronic structure is similar to that of an alkyne, but the presence of the electronegative nitrogen atom makes the carbon atom highly electrophilic. libretexts.orglibretexts.org

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate to yield a carboxylic acid. fiveable.me For instance, heating with aqueous acid could convert this compound into the corresponding 2-(4-fluorophenyl)-3-phenylacrylic acid. However, studies on structurally similar compounds, such as diethyl 2-(perfluorophenyl)malonate, indicate that hydrolysis, particularly under harsh basic conditions, can be challenging and may lead to decomposition or decarboxylation. beilstein-journals.orgnih.gov

Reduction: The nitrile group can be completely reduced to a primary amine. fiveable.me Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the -C≡N group to a -CH₂NH₂ group. libretexts.orgchemguide.co.uk This would yield 2-(4-fluorophenyl)-3-phenylpropan-1-amine. Catalytic hydrogenation using H₂ gas with catalysts like palladium, platinum, or nickel can also achieve this reduction. chemguide.co.uk Partial reduction to an aldehyde is possible using reagents like Diisobutylaluminum hydride (DIBALH), which, after an aqueous workup, would yield 2-(4-fluorophenyl)-3-phenylacrylaldehyde. libretexts.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can attack the electrophilic carbon of the nitrile group. fiveable.me The initial reaction forms an imine salt intermediate, which upon hydrolysis yields a ketone. libretexts.orglibretexts.org For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 1-(4-fluorophenyl)-2-phenyl-1-propanone.

Other Transformations: A novel method has been reported for the cleavage of the C-CN bond in nitriles to produce a cyanide anion (CN⁻) and an aldehyde, a reaction catalyzed by chloride anions in the presence of air. rsc.org

Potential Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Full Reduction | LiAlH₄ or H₂/Catalyst (Pd, Pt, Ni) | Primary Amine (-CH₂NH₂) | libretexts.orgchemguide.co.uk |

| Partial Reduction | DIBALH, then H₃O⁺ | Aldehyde (-CHO) | libretexts.org |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | fiveable.me |

| Organometallic Addition | R-MgX or R-Li, then H₃O⁺ | Ketone (-C(O)R) | libretexts.orgfiveable.me |

The carbon-carbon double bond in the acrylonitrile system is electron-deficient due to conjugation with the nitrile group. This makes it an excellent electrophile, particularly at the β-carbon (the carbon bearing the phenyl group), and prone to nucleophilic addition reactions, most notably the Michael addition.

In a study on a similar compound, 2-phenyl-3-(4-diphenylaminophenyl)acrylonitrile, a Michael addition was observed where phenylacetonitrile (B145931) acted as the nucleophile. researchgate.net This reaction, catalyzed by piperidine (B6355638), resulted in the addition of the phenylacetonitrile carbanion to the β-carbon of the acrylonitrile, leading to the formation of a substituted pentanedinitrile derivative. researchgate.net This highlights a key reactivity pattern for this compound, where various soft nucleophiles (such as enolates, amines, and thiols) can be expected to add to the double bond.

Synthesis and Characterization of this compound Derivatives

The synthesis of derivatives can be approached by modifying the aromatic rings or by utilizing the reactivity of the acrylonitrile functionality in cycloaddition and annulation reactions.

Modifications to the peripheral phenyl and 4-fluorophenyl rings are crucial for tuning the molecule's properties. This is typically achieved by starting with appropriately substituted precursors. The Knoevenagel condensation, a common method for synthesizing such compounds, involves reacting a substituted phenylacetonitrile with a substituted benzaldehyde (B42025). evitachem.comresearchgate.net

Research on analogous structures provides a roadmap for potential derivatives. For example, studies on phenylacetamide derivatives involved the synthesis of compounds with nitro (-NO₂) and methoxy (B1213986) (-OCH₃) groups on the N-phenyl ring, demonstrating the viability of incorporating both electron-withdrawing and electron-donating groups. nih.gov Similarly, the synthesis of related 3-aryl-2-(benzothiazol-2'-ylthio)acrylonitriles has been accomplished using para-substituted benzaldehydes bearing electron-donating groups like methoxy (-OCH₃) and hydroxyl (-OH). nih.gov The synthesis of various fluorinated phenylalanine analogs has also showcased methods to introduce a wide range of functional groups onto the phenyl ring, including chloro, bromo, cyano, and trifluoromethyl groups. nih.gov

Examples of Aromatic Ring Modifications in Analogous Structures

| Substituent | Position/Ring | Synthetic Precursor Example | Reference |

|---|---|---|---|

| -NO₂ (Nitro) | Phenyl ring | Nitro-substituted benzaldehyde | nih.gov |

| -OCH₃ (Methoxy) | Phenyl ring | Methoxy-substituted benzaldehyde | nih.govnih.gov |

| -OH (Hydroxyl) | Phenyl ring | Hydroxy-substituted benzaldehyde | nih.gov |

| -N(Ph)₂ (Diphenylamino) | Phenyl ring | p-(Diphenylamino)benzaldehyde | researchgate.net |

| -Br (Bromo) | Phenyl ring | Bromo-substituted benzaldehyde | nih.gov |

The activated double bond of the acrylonitrile moiety makes it a potent component in cycloaddition reactions. It can function as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or as a dipolarophile in [3+2] cycloadditions.

[4+2] Cycloaddition: The electron-poor double bond is expected to react readily with electron-rich dienes. Reviews of cycloaddition reactions show that similar activated alkenes, such as those in maleic anhydride (B1165640) or fumaronitrile (B1194792), undergo Diels-Alder reactions with various dienes and polycyclic aromatic hydrocarbons. acgpubs.orgnih.gov This suggests that this compound could be used to construct new six-membered ring systems.

[3+2] Cycloaddition: Research on (Z)-2-(4-methoxyphenyl)-3-phenylacrylonitrile, a structurally related compound, has demonstrated its use as a dipolarophile in reactions with nitrile oxides to construct bioactive isoxazoline (B3343090) rings. researchgate.net This indicates that this compound could similarly react with 1,3-dipoles like nitrones, azides, or nitrile oxides to form various five-membered heterocyclic derivatives.

The presence of two different substituents on each carbon of the double bond gives rise to geometric isomerism (E/Z isomerism). masterorganicchemistry.com The configuration is assigned based on the Cahn-Ingold-Prelog priority rules applied to the substituents on each vinyl carbon. libretexts.org For this compound, the substituents are H and phenyl on one carbon, and CN and 4-fluorophenyl on the other.

In the Z-isomer (zusammen, German for "together"), the high-priority groups (phenyl and 4-fluorophenyl) are on the same side of the double bond.

In the E-isomer (entgegen, German for "opposite"), the high-priority groups are on opposite sides of the double bond.

The stereochemical outcome of the synthesis, typically a Knoevenagel condensation, is influenced by several factors. Research has shown that specific isomers can be selectively synthesized. For example, the (Z)-isomer of this compound has been specifically prepared and characterized. researchgate.net Studies on similar acrylonitriles reveal that the choice of base, solvent, and the electronic nature of the substituents on the aromatic aldehydes can influence the E/Z ratio of the product. nih.gov For instance, condensation with heteroaromatic aldehydes often leads exclusively to the E-isomer, while condensation with benzaldehydes bearing electron-donating groups can produce E/Z mixtures, with the E-isomer being predominant. nih.gov The definitive assignment of the stereochemistry is accomplished using techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy and single-crystal X-ray diffraction. nih.gov

Factors Influencing Stereochemical Outcome (E/Z Ratio)

| Factor | Observation in Analogous Syntheses | Reference |

|---|---|---|

| Catalyst/Base | The choice of base (e.g., piperidine vs. KOH) can affect reaction pathways and potentially the isomer ratio. | researchgate.net |

| Aldehyde Substituent | Electron-donating groups on the benzaldehyde can lead to E/Z mixtures, while certain heteroaromatic aldehydes yield exclusively E-isomers. | nih.gov |

| Reaction Conditions | Thermodynamic versus kinetic control can favor the formation of the more stable isomer (often the E-isomer due to reduced steric hindrance). | nih.gov |

Mechanistic Studies of Reactions Involving this compound

The primary reaction pathway for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, 2-(4-fluorophenyl)acetonitrile, with an aldehyde, benzaldehyde. Mechanistic studies, therefore, focus on the steps of this condensation reaction.

Catalysis is central to the Knoevenagel condensation, facilitating the formation of the carbon-carbon double bond that characterizes the acrylonitrile product. The choice of catalyst can influence reaction rates, yields, and even the stereoselectivity of the final product. Various catalysts have been employed for Knoevenagel condensations, and their roles are crucial in directing the reaction pathway.

Base Catalysis:

Weakly basic amines, such as piperidine and pyridine (B92270), are commonly used catalysts for the Knoevenagel condensation. wikipedia.orgevitachem.com The fundamental role of the base is to deprotonate the active methylene compound, 2-(4-fluorophenyl)acetonitrile, generating a nucleophilic carbanion (or enolate). This carbanion then attacks the electrophilic carbonyl carbon of benzaldehyde. The use of a weak base is critical to prevent the self-condensation of the aldehyde. wikipedia.org

Organocatalysis:

Triphenylphosphine has been demonstrated as an effective organocatalyst for Knoevenagel condensations under mild, solvent-free conditions. organic-chemistry.org This type of catalysis offers high stereoselectivity and excellent yields. The phosphane catalyst activates the reactants, facilitating the condensation.

Heterogeneous Catalysis:

A variety of heterogeneous catalysts have been developed to offer advantages such as easier separation and catalyst recycling. nih.gov These include:

Biogenic Carbonates: A combination of calcium and barium carbonates derived from biological sources has been used as a basic heterogeneous catalyst in solvent-free Knoevenagel reactions. mdpi.com The synergistic effect of the different carbonate forms enhances the availability of active basic sites. mdpi.com

Amino-bifunctional Frameworks: Metal-organic frameworks (MOFs) with amine functional groups can act as efficient heterogeneous catalysts. The presence of both Lewis acid sites and basic amine groups in these frameworks facilitates the condensation reaction. nih.gov

Hydrotalcite: Reconstructed hydrotalcite has been shown to be a highly active heterogeneous base catalyst for carbon-carbon bond formation, even in the presence of water. organic-chemistry.org

The table below summarizes various catalytic systems used in Knoevenagel condensations, which are applicable to the synthesis of this compound.

| Catalyst Type | Specific Example(s) | Role in Reaction | Reference(s) |

| Homogeneous Base | Piperidine, Pyridine | Deprotonates the active methylene compound to form a carbanion. | wikipedia.orgevitachem.com |

| Organocatalyst | Triphenylphosphine | Activates reactants to facilitate condensation under mild conditions. | organic-chemistry.org |

| Heterogeneous Base | Biogenic Carbonates (CaCO₃/BaCO₃) | Provides active basic sites for the reaction with the benefit of easy separation. | mdpi.com |

| Heterogeneous Bifunctional | Amino-modified MOFs | Lewis acid sites activate the carbonyl group, while basic amine groups deprotonate the active methylene compound. | nih.gov |

The mechanism of the Knoevenagel condensation proceeds through several key intermediates and transition states. While specific computational studies for this compound are not extensively detailed in the literature, the generally accepted mechanism for base-catalyzed Knoevenagel condensations provides a clear framework.

Formation of the Carbanion Intermediate:

The reaction is initiated by the deprotonation of the α-carbon of 2-(4-fluorophenyl)acetonitrile by a base (B:). This results in the formation of a resonance-stabilized carbanion intermediate. The electron-withdrawing nature of the nitrile group and the fluorophenyl group helps to stabilize this intermediate.

Nucleophilic Attack and Aldol-type Intermediate:

The carbanion then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. This nucleophilic addition leads to the formation of an alkoxide intermediate. This step is analogous to the key step in an aldol (B89426) addition.

Protonation and Hydroxy Intermediate:

The alkoxide intermediate is subsequently protonated, often by the conjugate acid of the base catalyst (BH⁺), to form a β-hydroxy nitrile intermediate (an aldol-type product).

Dehydration and Formation of the Final Product:

The final step is the elimination of a water molecule from the β-hydroxy nitrile intermediate. This dehydration step is typically facilitated by the base, which abstracts a proton from the α-carbon, leading to the formation of the carbon-carbon double bond of the final this compound product. The formation of the conjugated π-system is a strong driving force for this elimination step.

The proposed intermediates in the base-catalyzed synthesis of this compound are summarized in the table below.

| Intermediate | Description | Role in Mechanism |

| 2-(4-fluorophenyl)acetonitrile Carbanion | A resonance-stabilized carbanion formed by the deprotonation of the starting nitrile. | The key nucleophile that initiates the carbon-carbon bond formation. |

| Alkoxide Intermediate | The product of the nucleophilic attack of the carbanion on benzaldehyde. | The initial product of the C-C bond forming step. |

| β-Hydroxy Nitrile | Formed by the protonation of the alkoxide intermediate. | The aldol-type addition product, which undergoes subsequent elimination. |

The transition states in this reaction sequence would correspond to the highest energy points between these intermediates. The first significant transition state would be associated with the nucleophilic attack of the carbanion on the aldehyde. The second major transition state would be involved in the elimination of the water molecule. The geometry of this second transition state will determine the E/Z stereochemistry of the final product. For (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile, the substituents are arranged on the same side of the double bond. researchgate.net

Advanced Structural Elucidation and Spectroscopic Applications

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 2-(4-Fluorophenyl)-3-phenylacrylonitrile, ¹H and ¹³C NMR would provide a complete picture of its structure.

In a typical ¹H NMR spectrum, the vinylic proton would appear as a singlet in the olefinic region. The aromatic protons of the phenyl and 4-fluorophenyl rings would produce complex multiplets. The protons on the 4-fluorophenyl ring would also exhibit coupling with the fluorine atom, further splitting the signals.

A ¹³C NMR spectrum would definitively identify all carbon atoms in the molecule. The nitrile carbon (C≡N) has a characteristic chemical shift, as do the carbons of the C=C double bond. The carbons of the two aromatic rings would appear in the aromatic region, with the carbon directly bonded to fluorine showing a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds.

Table 1: Expected NMR Data for this compound

This table is based on typical chemical shift ranges for the functional groups present and is for illustrative purposes.

| NMR Type | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H NMR | Vinylic-H | ~7.0 - 8.0 | Singlet (s) |

| ¹H NMR | Aromatic-H (Phenyl) | ~7.2 - 7.6 | Multiplet (m) |

| ¹H NMR | Aromatic-H (4-Fluorophenyl) | ~7.1 - 7.8 | Multiplet (m) or Doublet of Doublets (dd) |

| ¹³C NMR | Nitrile (C≡N) | ~115 - 120 | Singlet (s) |

| ¹³C NMR | Alkene (C=C) | ~110 - 150 | Singlet (s) |

| ¹³C NMR | Aromatic (C) | ~125 - 140 | Singlet (s) or Doublet (d) due to C-F coupling |

| ¹³C NMR | Aromatic (C-F) | ~160 - 165 | Doublet (d) with large ¹JCF |

Vibrational Spectroscopy (Infrared) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy would confirm the presence of its key structural features.

The most prominent and diagnostic peak would be the stretching vibration of the nitrile (C≡N) group, which appears in a relatively clear region of the spectrum. The presence of the carbon-carbon double bond (C=C), part of the conjugated system, would also give rise to a characteristic absorption. The strong absorption from the carbon-fluorine (C-F) bond stretch is another key indicator, alongside the various C-H and C=C stretching and bending vibrations associated with the two aromatic rings. This technique is also valuable for monitoring the synthesis reaction, as the disappearance of the aldehyde C=O stretch and the appearance of the nitrile C≡N peak would signal the progress of the condensation.

Table 2: Expected IR Absorption Frequencies for this compound

This table is based on characteristic group frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Nitrile (C≡N) | Stretch | 2230 - 2210 | Medium-Sharp |

| Alkene (C=C) | Stretch | 1625 - 1600 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |

| C-F | Stretch | 1250 - 1100 | Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing how it fragments. For this compound (molecular formula C₁₅H₁₀FN), high-resolution mass spectrometry would confirm the exact molecular weight of 223.08 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M•+) would be observed at m/z = 223. The fragmentation pattern would be influenced by the stability of the conjugated system and the strength of the C-F bond. Unlike derivatives with weaker carbon-halogen bonds (C-Cl, C-Br), the loss of fluorine is less likely due to the high strength of the C-F bond. chemicalbook.com Fragmentation would likely involve the loss of small, stable molecules or radicals. Potential fragmentation pathways could include the loss of HCN (m/z 196) or cleavage of the phenyl or fluorophenyl groups. Analysis of these fragments helps to piece together the molecular structure, confirming the identity of the two different aryl substituents.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not publicly available, this technique would be invaluable for understanding its solid-state properties.

A crystal structure would determine the molecule's preferred conformation. Key parameters include the dihedral angles between the two phenyl rings and the plane of the acrylonitrile (B1666552) backbone. These angles would reveal the degree of planarity or twisting in the molecule, which has significant implications for its electronic conjugation and crystal packing. For instance, a more planar conformation would suggest a higher degree of π-system delocalization.

In the solid state, molecules are held together by a network of non-covalent interactions. For this compound, X-ray analysis would identify weak C-H···N hydrogen bonds involving the nitrile nitrogen atom and aromatic C-H donors. Furthermore, the presence of two aromatic rings creates the potential for π-π stacking interactions, where the phenyl rings of adjacent molecules align face-to-face or offset, contributing significantly to the stability of the crystal lattice. Interactions involving the fluorine atom, such as C-H···F bonds, could also play a role in directing the crystal packing.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can arise from variations in molecular conformation or intermolecular packing arrangements and can have different physical properties. mdpi.com For a molecule like this compound, different arrangements of π-π stacking or hydrogen bonding networks could lead to multiple polymorphic forms. Identifying and characterizing these polymorphs is crucial as it can impact properties such as solubility and melting point. Studies on related acrylonitrile structures have shown that different polymorphs can exhibit distinct properties, highlighting the importance of such investigations. mdpi.com

Computational and Theoretical Investigations of 2 4 Fluorophenyl 3 Phenylacrylonitrile

Quantum Chemical Calculations (Density Functional Theory, QM/MM-ONIOM)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of 2-(4-Fluorophenyl)-3-phenylacrylonitrile. chemrxiv.orgepstem.net DFT methods offer a balance between computational cost and accuracy, making them suitable for studying relatively complex organic molecules. niscpr.res.inresearchgate.netnih.gov Hybrid functionals, such as B3LYP, are commonly employed for these calculations, often paired with basis sets like 6-311+G(d,p) to ensure reliable results for geometry optimization, frequency calculations, and electronic property predictions. researchgate.netnih.gov For very large systems or when studying the molecule's interaction with a biological environment, hybrid methods like QM/MM-ONIOM (Quantum Mechanics/Molecular Mechanics - Our own N-layered Integrated molecular Orbital and molecular Mechanics) can be utilized.

Electronic structure analysis reveals the distribution of electrons within the this compound molecule, which is fundamental to its reactivity and interactions.

Molecular Orbitals: The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the molecule's electronic transitions and reactivity. niscpr.res.inmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. niscpr.res.in A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer (ICT). researchgate.net For this compound, the HOMO is expected to be localized primarily on the phenyl and acrylonitrile (B1666552) portions, while the LUMO would also be distributed across the π-conjugated system.

Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of charges across the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net This map highlights the electrophilic and nucleophilic sites. For this compound, the electronegative fluorine and nitrogen atoms create regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, regions around the hydrogen atoms would show positive potential (blue), marking them as sites for nucleophilic attack.

Table 1: Representative NBO Analysis for Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π(C=C) | π(C=C) | > 20 | π-π conjugation across the backbone |

| π(Phenyl Ring 1) | π(C=C) | ~ 5-15 | Ring to backbone conjugation |

| π(Phenyl Ring 2) | π(C=C) | ~ 5-15 | Ring to backbone conjugation |

| LP(1) N | π*(C-C) | ~ 2-5 | Lone pair delocalization |

Note: This table presents hypothetical but expected values based on similar structures to illustrate typical NBO results. E(2) represents the stabilization energy associated with the delocalization from a donor to an acceptor orbital.

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformer (the one with the lowest energy) and to understand the energy barriers between different conformations. researchgate.net This is often achieved by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angle of a specific rotatable bond. researchgate.net For this molecule, key rotations would be around the C-C bonds connecting the phenyl rings to the acrylonitrile backbone. The resulting PES helps in understanding the molecule's flexibility and the most probable shapes it will adopt.

Theoretical calculations can accurately predict spectroscopic properties, which can then be compared with experimental data for validation.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net For this compound, the primary electronic transitions are expected to be π → π* transitions within the conjugated system.

Fluorescence Spectroscopy: While predicting fluorescence involves calculating excited-state properties, TD-DFT can also be used to optimize the geometry of the first excited state. The energy difference between the optimized excited state and the ground state provides an estimate of the fluorescence emission energy. The difference between the absorption and emission maxima is known as the Stokes shift, which provides insight into the geometric changes that occur upon excitation.

Table 2: Predicted Spectroscopic Data

| Property | Predicted Value | Method |

| λmax (Absorption) | ~280-320 nm | TD-DFT/B3LYP |

| Oscillator Strength (f) | > 0.1 | TD-DFT/B3LYP |

| HOMO-LUMO Gap (ΔE) | ~3-4 eV | DFT/B3LYP |

Note: Values are estimates based on calculations for structurally related compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govfrontiersin.orgjchemlett.com For a class of compounds like 2-phenylacrylonitriles, which have shown potential as anticancer agents, QSAR models can be invaluable for predicting the activity of new derivatives and guiding synthetic efforts. nih.govnih.gov

The first step in QSAR modeling is to represent the chemical structure numerically using molecular descriptors. These descriptors can be classified into several types:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Geometrical properties, surface area, volume.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

A large number of descriptors are typically calculated, and then a selection process, often using techniques like genetic algorithms, is employed to choose a smaller subset of descriptors that are most correlated with the biological activity. jchemlett.com

Once the most relevant descriptors are selected, a mathematical model is developed to link them to the biological activity (e.g., IC50 values). Multiple Linear Regression (MLR) is a common method for this, resulting in an equation that can predict the activity of new compounds. jchemlett.com

The reliability and predictive power of the QSAR model must be rigorously validated.

Internal Validation: Techniques like Leave-One-Out cross-validation (Q² or R²cv) are used to assess the model's robustness and stability using the training set data. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used in the model's development. nih.govmdpi.com A high correlation between the predicted and observed activities for the test set confirms the model's utility.

A robust QSAR model for 2-phenylacrylonitrile (B1297842) derivatives can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.govnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction mode of a potential drug candidate with its biological target.

Prediction of Binding Affinities and Interaction Modes with Biological Receptors (e.g., SARS-CoV-2 MPro, AhR)

While no specific docking studies for this compound were found, this section outlines the process and significance of evaluating its potential interaction with two key biological receptors: SARS-CoV-2 Main Protease (MPro) and the Aryl Hydrocarbon Receptor (AhR).

SARS-CoV-2 Main Protease (MPro):

The main protease (MPro) of SARS-CoV-2 is a critical enzyme for the virus's replication, making it a prime target for antiviral drugs. nih.govnih.gov Molecular docking simulations would be used to predict if and how this compound fits into the active site of MPro. The simulation calculates a docking score, typically in kcal/mol, which estimates the binding free energy; a more negative value suggests a stronger, more stable interaction. nih.gov

Key interactions often involve hydrogen bonds and hydrophobic interactions with specific amino acid residues in the MPro binding pocket, such as Histidine-41 and Cysteine-145, which form the catalytic dyad, and other residues like Glutamic acid-166. nih.gov For acrylonitrile derivatives, the nitrile group (C≡N) is a potential site for establishing hydrogen bonds and hydrophobic interactions with target proteins. researchgate.net

Aryl Hydrocarbon Receptor (AhR):

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating immune responses, cellular metabolism, and detoxification of xenobiotics. nih.govmdpi.com Its ligands are typically planar, polycyclic aromatic compounds. nih.gov Docking studies would investigate whether this compound can bind to the ligand-binding pocket within the AhR's PAS B domain. mdpi.com Ligand binding causes the AhR to translocate to the nucleus, where it forms a complex and activates the transcription of target genes. mdpi.com The simulation would predict the binding affinity and identify key interactions with amino acid residues within the AhR binding pocket that stabilize the complex.

Illustrative Data Table for Molecular Docking:

The following table is a hypothetical representation of results from a molecular docking study. Note: This data is for illustrative purposes only and does not represent actual findings for this compound.

| Target Receptor | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| SARS-CoV-2 MPro | This compound | -7.5 | HIS41, CYS145, GLU166 | Hydrogen Bond, Pi-Alkyl |

| AhR | This compound | -8.2 | PHE289, TYR314, SER357 | Pi-Pi Stack, Hydrogen Bond |

In Silico Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug development to identify candidates with a higher probability of success in clinical trials by weeding out those with poor ADME profiles. biointerfaceresearch.com

Assessment of Drug-Likeness and Oral Bioavailability

Specific in silico ADME predictions for this compound are not available. This section describes the common parameters used to assess drug-likeness and oral bioavailability.

Drug-Likeness:

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. A common method for this assessment is Lipinski's Rule of Five. This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Online tools like SwissADME and pkCSM are frequently used to calculate these properties based on a molecule's structure. biointerfaceresearch.com Studies on other diphenyl acrylonitrile derivatives have shown that the introduction of a cyano group can help regulate the lipid-water partition coefficient (LogP), a key factor in drug-likeness. mdpi.com

Oral Bioavailability:

Oral bioavailability refers to the fraction of an orally administered drug that reaches systemic circulation. In silico models predict this based on several factors, including water solubility, intestinal absorption, and metabolic stability. The Veber rule is another guideline, suggesting good oral bioavailability is more likely for compounds with:

10 or fewer rotatable bonds

A polar surface area (PSA) of ≤ 140 Ų

The acrylonitrile group is known to be able to increase the solubility of a compound, which can positively influence its bioavailability. researchgate.net

Illustrative Data Table for ADME Predictions:

The following table is a hypothetical representation of results from an in silico ADME prediction. Note: This data is for illustrative purposes only and does not represent actual findings for this compound.

| Property | Predicted Value | Guideline/Rule | Compliance |

| Molecular Weight | 223.26 g/mol | ≤ 500 | Yes |

| LogP | 3.4 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 (Nitrile) | ≤ 10 | Yes |

| Lipinski Violations | 0 | ≤ 1 | Yes |

| Polar Surface Area (PSA) | 23.79 Ų | ≤ 140 Ų | Yes |

| Rotatable Bonds | 3 | ≤ 10 | Yes |

| Predicted Outcome | |||

| Drug-Likeness | Good | Lipinski's Rule of 5 | Pass |

| Oral Bioavailability | High | Veber's Rule | Pass |

Applications and Research Frontiers of 2 4 Fluorophenyl 3 Phenylacrylonitrile and Its Derivatives

Medicinal Chemistry and Drug Discovery Applications

Anticancer Activity and Cytotoxicity Studies (e.g., Breast Cancer Cell Lines, MCF-7)

Derivatives of 2-phenylacrylonitrile (B1297842) have demonstrated notable anticancer and cytotoxic activities across a range of human cancer cell lines. Research has particularly highlighted their potential against breast cancer, with significant activity observed in estrogen receptor-positive (ER+ve) cell lines like MCF-7.

A focused library of dichlorophenylacrylonitriles was synthesized and evaluated for growth inhibition (GI₅₀). angelfire.com Several analogues showed potent and selective activity against the MCF-7 cell line. angelfire.com For instance, the lead compound (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile exhibited a GI₅₀ value of 0.127 µM and demonstrated up to 543-fold selectivity for MCF-7 cells over other non-breast cancer cell lines. angelfire.comnih.gov Further modifications, guided by molecular modeling, led to the development of compounds with even greater potency. The introduction of a 4-aminophenyl substituent resulted in (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile, which recorded a GI₅₀ value of 0.030 µM in MCF-7 cells. angelfire.com

The structure-activity relationship studies reveal that specific substitutions are crucial for cytotoxic potency. For example, compounds with a nitro moiety generally show higher cytotoxicity than those with a methoxy (B1213986) group. accscience.com While some derivatives show preferential activity against prostate cancer cells (PC3), others, like the p-nitro substituted compound 2c , are most active against the MCF-7 breast cancer cell line. accscience.com The stilbene (B7821643) scaffold, present in these acrylonitrile (B1666552) compounds, is a key feature of many biologically active molecules, including the well-known tubulin inhibitor Combretastatin A-4 (CA-4). derangedphysiology.com The introduction of a cyano group on the ethylene (B1197577) bond helps to fix the configuration, which can enhance antiproliferative activity against cancer cells. derangedphysiology.com

Table 1: Cytotoxicity of Selected 2-Phenylacrylonitrile Derivatives Against MCF-7 Breast Cancer Cells

| Compound Name | GI₅₀ (µM) | Selectivity for MCF-7 | Reference |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | 0.127 ± 0.04 | ~260-fold | angelfire.com |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | 0.56 ± 0.03 | High | angelfire.com |

| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | 0.030 ± 0.014 | High | angelfire.com |

| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | 0.034 ± 0.01 | High | angelfire.com |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (Derivative) | 100 | Not specified | accscience.com |

Antiviral Properties (e.g., SARS-CoV-2 MPro Inhibitors)

Based on the available research, there is no specific information linking 2-(4-Fluorophenyl)-3-phenylacrylonitrile or its direct derivatives to antiviral activities, particularly as inhibitors of the SARS-CoV-2 main protease (MPro). While the Aryl Hydrocarbon Receptor (AhR), a target for some phenylacrylonitriles, has been linked to some effects of the SARS-CoV-2 disease, this does not constitute direct antiviral action via MPro inhibition. youtube.com Research into MPro inhibitors has largely focused on other chemical scaffolds, such as dipeptide and tripeptide mimetics. nih.govnih.gov

Modulation of Biological Processes (e.g., Osteoclast Differentiation, RANKL-MEK-ERK Pathway)

There is no available scientific literature that directly connects this compound or its derivatives to the modulation of osteoclast differentiation or the RANKL-MEK-ERK signaling pathway. Research on this pathway has identified other types of inhibitors and modulators, but the phenylacrylonitrile scaffold has not been implicated in this specific biological process. nih.govresearchgate.net

Antimicrobial Activities

Derivatives of 2,3-diphenylacrylonitrile (B103495) have been synthesized and evaluated for their antimicrobial properties. In one study, a series of analogues were tested against various bacterial and fungal strains. The results indicated that these compounds possess significant antibacterial activity, particularly against Salmonella typhi. One compound, 3k , was noted for its potent inhibition of both Staphylococcus aureus and S. typhi. Structure-activity relationship studies suggest that the electronic properties of the phenyl rings are crucial for their activity.

Other related structures have also been investigated. Pyrrole (B145914) derivatives synthesized from related starting materials showed activity against bacteria such as Sarcina lutea, Staphylococcus aureus, and Escherichia coli. Additionally, crosslinked terpolymers containing acrylonitrile have demonstrated a broad range of antibacterial and antifungal activity. Specifically, a terpolymer with a high ratio of acrylonitrile showed enhanced antibacterial effects, while another derivative exhibited promising antifungal activity against Candida albicans.

Table 2: Antimicrobial Activity of Selected (Z)-2,3-Diphenylacrylonitrile Analogs

| Compound ID | Microbe | Activity Level | Reference |

| 3c | S. aureus | - | |

| S. typhi | ++ | ||

| A. niger | - | ||

| 3h | S. aureus | - | |

| S. typhi | ++ | ||

| A. niger | + | ||

| 3i | S. aureus | - | |

| S. typhi | ++ | ||

| A. niger | + | ||

| 3k | S. aureus | ++ | |

| S. typhi | ++ | ||

| A. niger | - |

Activity Key: (++) Potent Inhibition, (+) Significant Inhibition, (-) No Significant Inhibition

Aryl Hydrocarbon Receptor (AhR) Targeting Ligands

A significant mechanism underlying the anticancer effects of 2-phenylacrylonitriles is their function as ligands for the Aryl Hydrocarbon Receptor (AhR). youtube.com The AhR is a transcription factor that has been identified as a potential therapeutic target in cancer. youtube.com It is involved in regulating cell proliferation, and its activation by specific ligands can inhibit the growth of various cancer cells.

A series of 2-phenylacrylonitriles have been developed that show promising and selective activity against cancerous cell lines by targeting AhR, while sparing normal, non-cancerous cells. youtube.com For example, the acrylonitrile derivative ANI-7 and its analogues are AhR agonists that have been shown to inhibit proliferation in a broad panel of breast cancer cell lines, including MCF-7, MDA-MB-231, and T47D. The binding efficiency of these compounds to AhR has been correlated with their observed cytotoxicity in MCF-7 cells, supporting the development of these molecules as AhR-targeting drugs for breast cancer. angelfire.com The activation of AhR by these ligands can induce DNA damage and cause cell cycle arrest at the S-phase, contributing to their anticancer effect.

Anti-platelet Aggregation Activity

Current research has not established a direct link between this compound or its derivatives and anti-platelet aggregation activity. While other classes of compounds containing fluorophenyl groups, such as 3-aryl-2-isoxazoline-5-carboxylic acids, have been shown to suppress platelet aggregation, this activity has not been reported for the phenylacrylonitrile scaffold. derangedphysiology.com The primary targets for existing antiplatelet drugs include pathways involving the P2Y12 receptor and the COX-1 enzyme, and there is no evidence to suggest that phenylacrylonitriles interact with these targets. youtube.comnih.gov

Materials Science and Optoelectronic Applications

The unique photophysical properties of this compound derivatives, characterized by a donor-π-acceptor (D–π–A) structure, have positioned them as promising candidates for advanced materials. Their applications span from organic light-emitting diodes to sensitive chemical sensors, driven by their tunable emission characteristics.

Development of Organic Light-Emitting Diodes (OLEDs) and Related Organic Electronics

Derivatives of this compound have been successfully incorporated as emitting layers in OLEDs, demonstrating their potential for high-performance electronic devices. rsc.orgresearchgate.net These materials are part of a class of organic semiconductors that enable the fabrication of thin, flexible, and efficient light sources. sigmaaldrich.comjmaterenvironsci.com

In a typical OLED architecture, organic thin films, including a hole transport layer (HTL), an emission layer (EML), and an electron transport layer (ETL), are positioned between two electrodes. jmaterenvironsci.com When a voltage is applied, electrons and holes are injected into the EML, where they combine to form excitons, leading to the emission of light. jmaterenvironsci.com

Research on a derivative, (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, has shown its efficacy as an emitting layer. Devices fabricated with this compound achieved an average luminance of 450 cd/m², indicating a promising level of performance. rsc.org Further studies on this derivative, referred to as DPimdPPA, demonstrated the ability to tune the emission color through post-deposition treatments. Pristine films emitted warm white light, while treatments with acid vapors or heat shifted the emission to green and greenish-blue. researchgate.net These treated devices exhibited significantly enhanced performance, with a maximum luminance reaching approximately 5,400 cd/m² and a luminous efficiency of 5.2 lm/W. researchgate.net

| Derivative | Treatment | Emission Color | CIE Coordinates | Maximum Luminance (cd/m²) | Luminous Efficiency (lm/W) | Source |

|---|---|---|---|---|---|---|

| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | None | Not Specified | Not Specified | 450 (average) | Not Specified | rsc.org |

| DPimdPPA | Pristine | Warm White | (0.45, 0.43) | ~5400 | 5.2 | researchgate.net |

| HNO₃ Vapor | Green | (0.28, 0.40) | ||||

| Heated (240 °C) | Greenish-Blue | (0.35, 0.48) |

Solvatochromism and pH Effects on Emission Properties

The emission properties of this compound derivatives are highly sensitive to their environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in molecular conformation and electronic structure in response to the polarity of the surrounding solvent. rsc.org

One study on a triphenylimidazole-phenylacrylonitrile derivative observed a positive solvatochromic effect, where the fluorescence emission wavelength shifted depending on the solvent used. rsc.org This behavior is characteristic of D-π-A compounds, where the charge distribution in the excited state is significantly different from the ground state.

Furthermore, these compounds can act as fluorescent pH sensors. The same derivative exhibited a reversible shift in its emission wavelength when the pH was adjusted. rsc.org At a highly acidic pH of 2, the maximum emission was observed at 541 nm. In a strongly basic environment at pH 14, two distinct emission peaks appeared at 561 nm and 671 nm. rsc.org This pH-dependent fluorescence demonstrates the potential of these materials for creating responsive sensing systems.

| Condition | State/Solvent | Emission λmax (nm) |

|---|---|---|

| Physical State | Powder | 563 |

| Thin Film | 540 | |

| pH Level | pH 2 | 541 |

| pH 14 | 561 | |

| 671 |

Influence of Molecular Packing and Intermolecular Interactions on Optical Properties

The optical properties of these materials in the solid state are profoundly influenced by how the molecules arrange themselves, a factor known as molecular packing. rsc.orgresearchgate.net Intermolecular interactions, such as π–π stacking, play a crucial role in determining the final emission characteristics of thin films. rsc.org

X-ray diffraction studies have provided insight into this structure-property relationship. For instance, single-crystal X-ray diffraction of a derivative revealed a monoclinic crystal system with strong π–π interactions facilitated by hydrogen bonding. rsc.org These interactions are critical for solid-state emission. In another investigation, as-deposited films of a phenylacrylonitrile derivative were found to be amorphous. researchgate.net However, upon treatment with acid or heat, the films underwent a transformation, inducing crystallinity and forming distinct, needle-like agglomerates. researchgate.net This change from an amorphous to a crystalline state directly altered the fluorescence properties and was the mechanism used to tune the emission color of OLED devices. researchgate.net

Differences in crystal morphology, habit, and size can lead to different solid-state photoluminescence, even for the same compound. researchgate.net The balance between face-to-face (π-π stacking) and edge-to-face aromatic interactions can dictate the emissive output, highlighting the importance of controlling thin-film deposition conditions to achieve desired optical properties. researchgate.netmdpi.com

Role as Building Blocks in Complex Organic Synthesis

Beyond materials science, this compound is a valuable synthon in organic chemistry. Its functional groups—an activated alkene and a nitrile—provide multiple reaction sites, making it a versatile precursor for a wide range of more complex molecules, particularly heterocyclic compounds.

Precursors for Diverse Heterocyclic Scaffolds

The structure of this compound is well-suited for the synthesis of various heterocyclic systems. The electron-withdrawing nitrile group activates the carbon-carbon double bond, making it an excellent Michael acceptor for reactions with nucleophiles. This reactivity is a cornerstone for building rings.

This class of compounds can be used to construct a variety of important heterocyclic cores. For example, related activated alkenes and nitriles are employed in reactions to synthesize:

Pyrazoles and Pyrimidines : Reactions involving hydrazine (B178648) or urea (B33335) derivatives with α,β-unsaturated nitriles can lead to the formation of pyrazole (B372694) and pyrimidine (B1678525) rings, which are prevalent in medicinal chemistry. nih.gov

Pyridines and Quinolines : The acrylonitrile moiety can participate in cyclocondensation reactions to form substituted pyridines and their fused analogs, quinolines. nih.gov

Pyrroles : The Hantzsch pyrrole synthesis, a multi-component reaction, can utilize α-halo ketones or aldehydes in combination with β-dicarbonyl compounds and amines to form pyrrole rings. nih.gov The acrylonitrile backbone offers a template that could be adapted for similar cyclizations.

Isoxazolidines : As a 1,3-dipolar species, related nitrones readily undergo cycloaddition reactions, which serve as a key step in synthesizing complex natural products containing the isoxazolidine (B1194047) core. scirp.org

The versatility of the acrylonitrile scaffold makes it a powerful tool for generating molecular diversity in the synthesis of novel heterocyclic compounds.

Utility in Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. nih.govnih.gov The reactive nature of this compound makes it an ideal candidate for inclusion in MCR design.

Its role as a Michael acceptor allows it to participate in reaction cascades. For instance, the addition of a nucleophile can generate a new intermediate in situ, which can then undergo further intramolecular or intermolecular reactions. This principle is central to many powerful MCRs, including:

Isonitrile-Based MCRs : Reactions like the Ugi and van Leusen reactions use isocyanides to build complex acyclic and heterocyclic structures, respectively. mdpi.comepfl.ch An activated alkene like this compound could potentially be integrated into novel variations of these reactions.

Synthesis of Dihydropyrano[2,3-c]pyrazoles : A four-component reaction of an aldehyde, malononitrile (B47326), hydrazine hydrate, and ethyl acetoacetate (B1235776) is used to create this therapeutic scaffold. nih.gov The use of malononitrile highlights the utility of the nitrile group in such complex transformations.

Doebner-von Miller reaction : This reaction synthesizes quinolines from an α,β-unsaturated carbonyl compound and an aniline. The acrylonitrile can be seen as a nitrogen-containing analog of the unsaturated carbonyl component, suggesting its potential in similar cyclization strategies. nih.gov

The ability of this compound to act as a key reactive partner in MCRs underscores its importance as a building block for the rapid assembly of complex and functionally diverse molecules.

Future Perspectives and Emerging Research Directions

Advancements in Green and Sustainable Synthetic Methodologies for the Chemical Compound

The synthesis of α,β-unsaturated nitriles, including 2-(4-fluorophenyl)-3-phenylacrylonitrile, is undergoing a transformation driven by the principles of green chemistry. Traditional methods often rely on harsh reagents and produce significant waste. acs.org Emerging research focuses on developing more atom-economical, energy-efficient, and environmentally benign synthetic routes.

Key advancements include:

Catalysis with Earth-Abundant Metals: Researchers are moving away from precious metal catalysts (like palladium or ruthenium) towards more sustainable and cost-effective base metals, such as cobalt. acs.orgacs.org Pincer-cobalt complexes have demonstrated high efficacy in the α-alkylation of nitriles using alcohols as alkylating agents, a process where α,β-unsaturated nitriles are key intermediates. acs.org This method is highly atom-economical, producing water as the only byproduct. acs.org

Biocatalytic Approaches: A significant leap in sustainable synthesis is the use of enzymes. Aldoxime dehydratase (Oxd) enzymes are being employed in cyanide-free processes to convert readily available aldoximes into nitriles in aqueous media. nih.gov This biocatalytic technology offers a highly specific and green alternative to traditional chemical methods. nih.gov

Renewable Feedstocks: The sustainability of the entire acrylonitrile (B1666552) scaffold is being addressed by developing methods to produce the parent monomer, acrylonitrile, from renewable biomass. nrel.gov A novel hybrid biological-catalytic process uses biologically-derived 3-hydroxypropionic acid (3-HP) to produce acrylonitrile with unprecedented yields, offering a potential alternative to the petroleum-based industrial process. nrel.gov

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Traditional Synthesis (e.g., using alkyl halides) | Requires stoichiometric strong bases and toxic alkyl halides. | Established methods. | acs.org |

| Base-Metal Catalysis (e.g., Pincer-Cobalt) | Uses alcohols as alkylating agents and earth-abundant metal catalysts. | High atom economy, produces only water as a byproduct, lower cost. | acs.orgacs.org |

| Biocatalysis (e.g., Aldoxime Dehydratase) | Enzyme-catalyzed dehydration of aldoximes in water. | Cyanide-free, environmentally benign, high specificity. | nih.gov |

| Renewable Feedstock Conversion | Hybrid biological-catalytic process to make acrylonitrile from biomass-derived 3-HP. | Reduces reliance on petrochemicals, potential for price stabilization. | nrel.gov |

Identification of Novel Biological Targets and Therapeutic Applications

The this compound scaffold and its derivatives are emerging as promising candidates for new therapeutic agents across several disease areas, particularly in neuropharmacology and oncology. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making these compounds attractive for drug design. mdpi.com

Neurogenesis and Antidepressant Activity: Recent studies have identified diphenyl acrylonitrile derivatives as potent promoters of adult hippocampal neurogenesis. nih.govmdpi.com Certain compounds were found to be more effective than the clinical drug NSI-189 in stimulating the differentiation of progenitor cells into mature neurons. nih.gov This line of research suggests a novel therapeutic strategy for treating depression and other neurological disorders by targeting neurogenic pathways. nih.govmdpi.com

Anticancer Applications: The acrylonitrile scaffold is being explored for its anticancer potential through various mechanisms of action.